N-(4-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

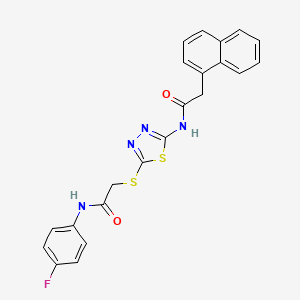

This compound features a 1,3,4-thiadiazole core substituted with a naphthalen-1-yl acetamido group at position 5 and a thioether-linked acetamide moiety at position 2, terminating in a 4-fluorophenyl group. Its structural complexity combines aromatic (naphthalene, fluorophenyl) and heterocyclic (thiadiazole) components, which are common in bioactive molecules targeting enzymes or receptors involved in cancer and infectious diseases.

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S2/c23-16-8-10-17(11-9-16)24-20(29)13-30-22-27-26-21(31-22)25-19(28)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,24,29)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEPLIVMXHHEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide represents a novel compound within the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as saccharin and 4-fluorophenyl piperazine. The reaction conditions often include the use of solvents like acetonitrile and bases like potassium carbonate to facilitate the formation of the desired thiadiazole structure .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. These compounds may inhibit specific enzymes or modulate signaling pathways involved in cancer cell proliferation and survival. For instance, studies have indicated that thiadiazoles can act as aromatase inhibitors, which is crucial for hormone-dependent cancers such as breast cancer .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects with varying IC50 values:

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards non-cancerous cells.

Other Biological Activities

In addition to its anticancer properties, derivatives of 1,3,4-thiadiazoles have shown potential in other therapeutic areas:

- Antitubercular Activity : Some thiadiazole derivatives have been reported to possess significant antitubercular activity against Mycobacterium smegmatis with MIC values indicating potency comparable to standard treatments like Isoniazid .

- Antiviral Activity : Certain studies have also highlighted the antiviral properties of thiadiazoles against viruses such as tobacco mosaic virus (TMV) .

Case Studies

A notable case study involved the evaluation of several 1,3,4-thiadiazole derivatives where N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamides were synthesized and tested for their anticancer activity. Among these compounds, those containing naphthalene moieties exhibited superior activity against breast cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the formation of thiadiazole derivatives through a multi-step process. The initial steps often include the reaction of thioketones with hydrazine derivatives to form 1,3,4-thiadiazoles, followed by acetamido group introduction via acylation reactions. The final compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

One of the most significant applications of this compound lies in its anticancer properties. Research indicates that derivatives of thiadiazole exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing thiadiazole moieties can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

In a comparative study, a related compound demonstrated an IC50 value of 0.034 ± 0.008 mmol L–1 against A549 cells, indicating strong cytotoxic activity when compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Several studies suggest that these compounds exhibit significant antibacterial and antifungal activities. For example, compounds derived from 1,3,4-thiadiazole have shown effectiveness against various bacterial strains in vitro, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of thiadiazole derivatives was conducted where various synthesized compounds were tested against MCF-7 and A549 cell lines. Among these, a specific derivative was identified with remarkable selectivity towards cancer cells over non-cancerous NIH3T3 cells. The selectivity index was calculated based on IC50 values obtained from both cancerous and non-cancerous cell lines .

| Compound | Cell Line | IC50 (mmol L–1) | Selectivity Index |

|---|---|---|---|

| Compound A | MCF-7 | 0.084 ± 0.020 | High |

| Compound B | A549 | 0.034 ± 0.008 | Moderate |

| Control (Cisplatin) | MCF-7 | 0.050 ± 0.005 | N/A |

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of synthesized thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two acetamide groups susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis :

The naphthalenylacetamido group (position 5 of the thiadiazole) undergoes hydrolysis in concentrated HCl to yield 2-(naphthalen-1-yl)acetic acid and a free amine on the thiadiazole ring. Similarly, the N-(4-fluorophenyl)acetamide moiety hydrolyzes to form 2-mercaptoacetic acid and 4-fluoroaniline .

Basic Hydrolysis :

In NaOH/ethanol, both acetamide groups hydrolyze to carboxylates. For example, refluxing with 10% NaOH produces sodium 2-(naphthalen-1-yl)acetate and sodium 2-sulfanylacemate, with ammonia release .

Table 1: Hydrolysis Conditions and Products

Oxidation Reactions

The thioether (-S-) linkage is prone to oxidation.

Sulfoxide Formation :

Treatment with H₂O₂ (30%) in acetic acid at 0–5°C selectively oxidizes the thioether to sulfoxide, confirmed by FT-IR (S=O stretch at 1040 cm⁻¹).

Sulfone Formation :

Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thioether to sulfone, detectable via MS (M+32) .

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ | 0–5°C, acetic acid, 2 hr | Sulfoxide derivative | Intermediate for chiral synthesis |

| mCPBA | RT, CH₂Cl₂, 4 hr | Sulfone derivative | Enhancing metabolic stability |

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions.

Thiol Displacement :

The 2-thio group reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form alkyl sulfides. For instance, methyl substitution at sulfur proceeds with 85% efficiency .

Amine Alkylation :

The 5-amino group (post-hydrolysis) reacts with bromoacetophenone in acetonitrile, forming Schiff bases confirmed by ¹H NMR (δ 8.3 ppm, -CH=N-) .

Electrophilic Substitution

The naphthalene and fluorophenyl groups undergo directed electrophilic substitution.

Nitration :

In HNO₃/H₂SO₄, nitration occurs at the naphthalene’s α-position (C-1) due to the acetamide’s electron-withdrawing effect, yielding mono-nitro derivatives.

Halogenation :

Bromination (Br₂/FeBr₃) targets the fluorophenyl ring’s meta position, producing 3-bromo-4-fluorophenyl analogues (GC-MS: M+79).

Cyclization Reactions

Under basic conditions, the thioacetamide moiety cyclizes with adjacent carbonyl groups.

Thiadiazine Formation :

Heating with K₂CO₃ in DMF induces cyclization to 1,3,4-thiadiazine-6-one, characterized by XRD .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via acetamide hydrolysis (t₁/₂ = 2.3 hr), while it remains stable in plasma (t₁/₂ > 24 hr).

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological Profiles

- Anticancer Activity :

- Antimicrobial and Anti-inflammatory Activity :

- Enzyme Inhibition :

- The oxadiazole analog in may inhibit tyrosinase, though specific data are lacking .

Q & A

Q. What are the typical synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step nucleophilic substitution and cyclization reactions. A common approach includes:

- Step 1 : Reacting 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene/water mixture under reflux (5–7 hours) to form 2-azido intermediates .

- Step 2 : Thiolation of the intermediate using potassium carbonate and 1,3,4-thiadiazole-2-thiol derivatives in ethanol, followed by recrystallization .

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjust reflux time based on substituent steric effects. Use controlled crystallization (ethanol) to improve yield .

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

- NMR : Use - and -NMR to confirm acetamide and fluorophenyl substituents. Pay attention to coupling patterns in aromatic regions (e.g., para-substituted fluorine) .

- X-ray Crystallography : Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and torsional angles (e.g., nitro group deviation in analogs) to validate 3D conformation .

- FT-IR : Identify key functional groups (C=O at ~1650 cm, S–S stretching at ~500 cm) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthesis and reactivity?

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in thiadiazole ring formation .

- Solvent Effects : Simulate solvent interactions (e.g., toluene vs. DMF) using COSMO-RS to optimize polarity for intermediate stabilization .

- Machine Learning : Train models on existing thiadiazole synthesis data to predict optimal molar ratios (e.g., NaN:chloroacetamide) and reduce trial-and-error experimentation .

Q. How should researchers resolve contradictions in biological activity data for thiadiazole derivatives?

- Control Experiments : Compare activity against known standards (e.g., doxorubicin for cytotoxicity) and validate assays with multiple cell lines .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. naphthyl groups) and correlate changes with activity trends .

- Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .

Q. What strategies are effective for analyzing non-covalent interactions in crystal structures?

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using software like CrystalExplorer .

- Torsional Angle Mapping : Compare experimental (X-ray) vs. computational (DFT) dihedral angles to identify steric strain or conformational flexibility .

- Thermal Analysis : Perform DSC/TGA to link packing efficiency (from crystallography) to thermal stability .

Q. How can reaction scalability be addressed without compromising yield?

- Continuous Flow Chemistry : Adapt batch synthesis (e.g., reflux steps) to flow reactors for improved heat/mass transfer .

- Membrane Separation : Use nanofiltration to recover unreacted intermediates and reduce waste .

- Kinetic Studies : Profile rate-limiting steps (e.g., azide formation) under varying temperatures/pressures to identify scalable conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar analogs?

- Assay Variability : Standardize protocols (e.g., fixed cell viability assay incubation times) to minimize inter-lab variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC values) and apply statistical weighting to outliers .

- Epistatic Effects : Investigate synergies with co-administered compounds (e.g., efflux pump inhibitors) that may enhance apparent activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.